molecular formula C28H28FN5O2 B2424637 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 897612-12-3

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2424637
CAS No.: 897612-12-3
M. Wt: 485.563
InChI Key: OKRUBNGCDHIDPR-UHFFFAOYSA-N
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN5O2 and its molecular weight is 485.563. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

  • The compound and its analogues have been examined using X-ray diffraction, revealing insights into their hydrogen bonding and structural characteristics. For instance, compound 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride showed extensive hydrogen bonding in its crystal packing (Ullah & Altaf, 2014).

Medicinal Chemistry and Drug Design

  • Piperazine-1-yl-1H-indazole derivatives, structurally similar to the queried compound, play an important role in medicinal chemistry. These compounds have been synthesized and characterized, with docking studies providing insights into their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiopharmaceutical Applications

  • A derivative of the compound was synthesized for potential use in imaging dopamine D4 receptors. This involved electrophilic fluorination of a precursor, highlighting the compound's application in radiopharmaceuticals (Eskola et al., 2002).

Metabolic Pathways in Pharmacology

  • Structurally related compounds have been studied for their metabolism in human patients. For example, the metabolism of flumatinib, a tyrosine kinase inhibitor, was investigated to determine its primary metabolic pathways, which could provide insights into the metabolism of similar compounds (Gong, Chen, Deng, & Zhong, 2010).

Antimicrobial Applications

  • Thiazolidinone derivatives linked with pyridin-2-yl-piperazine, similar to the queried compound, have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).

Receptor Binding and Potential Neurological Applications

  • The compound's analogues have been synthesized and assessed for receptor binding, demonstrating potential as ligands for dopamine receptors, which could inform neurological drug development (Fang-wei, 2013).

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O2/c1-20-17-25(35)26(28(36)34(20)19-21-3-2-10-31-18-21)27(22-8-11-30-12-9-22)33-15-13-32(14-16-33)24-6-4-23(29)5-7-24/h2-12,17-18,27,35H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRUBNGCDHIDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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